molecular formula C19H28N2O2 B6673786 N-cyclopropyl-2-hydroxy-2-[1-[1-(2-methylphenyl)ethyl]piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-[1-(2-methylphenyl)ethyl]piperidin-4-yl]acetamide

Cat. No.: B6673786
M. Wt: 316.4 g/mol
InChI Key: JDPGAAZUELZGFP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-[1-(2-methylphenyl)ethyl]piperidin-4-yl]acetamide: is a complex organic compound featuring a cyclopropyl group, a hydroxy group, and a piperidine ring substituted with a 2-methylphenyl group

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-[1-(2-methylphenyl)ethyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-13-5-3-4-6-17(13)14(2)21-11-9-15(10-12-21)18(22)19(23)20-16-7-8-16/h3-6,14-16,18,22H,7-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPGAAZUELZGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N2CCC(CC2)C(C(=O)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine, 2-methylphenylacetone, and 4-piperidone.

    Step 1 Formation of the Piperidine Ring: The initial step involves the reductive amination of 2-methylphenylacetone with 4-piperidone in the presence of a reducing agent like sodium triacetoxyborohydride. This forms the intermediate 1-[1-(2-methylphenyl)ethyl]piperidine.

    Step 2 Introduction of the Cyclopropyl Group: The intermediate is then reacted with cyclopropylamine under basic conditions to introduce the cyclopropyl group, forming N-cyclopropyl-1-[1-(2-methylphenyl)ethyl]piperidine.

    Step 3 Hydroxylation: The final step involves the hydroxylation of the acetamide group. This can be achieved using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate to yield N-cyclopropyl-2-hydroxy-2-[1-[1-(2-methylphenyl)ethyl]piperidin-4-yl]acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler amide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-cyclopropyl-2-oxo-2-[1-[1-(2-methylphen

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